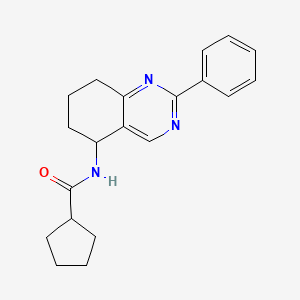![molecular formula C17H20FNO2 B6135715 2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6135715.png)
2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 belongs to the class of chalcones, which are naturally occurring compounds found in many plants. EF24 has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is complex and not fully understood. 2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, 2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has been shown to inhibit the growth of bacteria by disrupting the bacterial membrane.
Biochemical and Physiological Effects:
2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, 2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has been shown to inhibit the growth of bacteria by disrupting the bacterial membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for drug development. However, 2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione also has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, 2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has been shown to have some toxicity in certain cell types, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione. One area of research is the development of 2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of 2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione in other diseases such as Alzheimer's disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione and its potential side effects. Overall, 2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is a promising compound that has the potential to be developed into a novel therapeutic agent for a variety of diseases.
Métodos De Síntesis
2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process starting from 2-fluorobenzaldehyde and cyclohexanone. The first step involves the condensation of 2-fluorobenzaldehyde and 2-bromoethylamine to form the intermediate 2-(2-fluorophenyl)ethylamine. This intermediate is then reacted with cyclohexanone in the presence of a base to form 2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione.
Aplicaciones Científicas De Investigación
2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation. 2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has also been shown to have anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has been shown to have anti-microbial properties by inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-[2-(2-fluorophenyl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-17(2)9-15(20)13(16(21)10-17)11-19-8-7-12-5-3-4-6-14(12)18/h3-6,11,20H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURCDAMQXNUFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCC2=CC=CC=C2F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Fluorophenyl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]acetamide](/img/structure/B6135635.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methylphenyl)acetamide](/img/structure/B6135640.png)
![{1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B6135652.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6135653.png)
![N-(3,4-dimethylphenyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6135661.png)
![1-isopropyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B6135666.png)

![4-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B6135675.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide](/img/structure/B6135683.png)
![N-[4-(methylthio)benzyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6135693.png)
![3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6135699.png)
![2-(4-oxo-3(4H)-quinazolinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6135703.png)
![1-[benzyl(methyl)amino]-3-[5-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6135706.png)
![3-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B6135720.png)